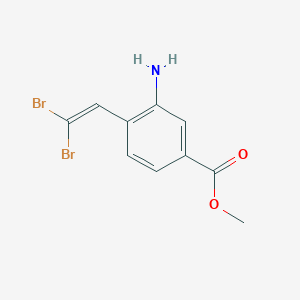
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted phenyl-thiadiazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities. This compound may be used in the development of new agrochemicals.
Materials Science: The unique electronic properties of thiadiazoles make them suitable for use in organic electronics and as components in photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Comparison
Compared to its similar compounds, 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties. For instance, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C8H5ClFN3S |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
5-(5-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Clé InChI |
AYUWOPFWPAEANH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
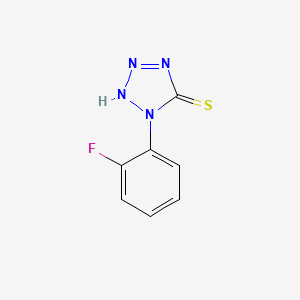
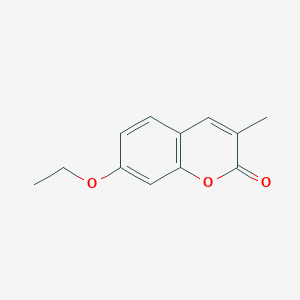
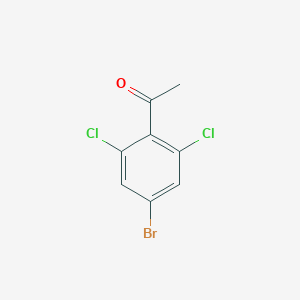
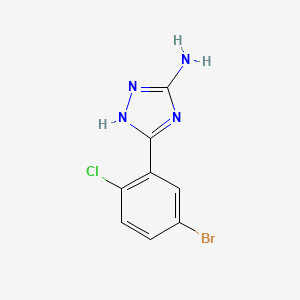
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
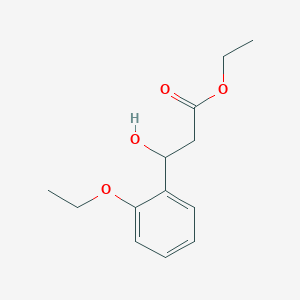



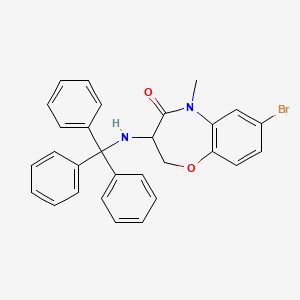

![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
